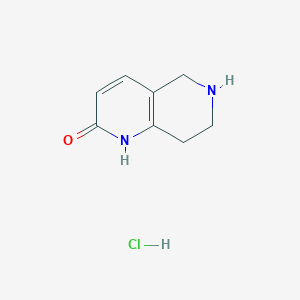

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBRCJGAHWSFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211505-91-7 |

Source

|

| Record name | 1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a "privileged structure" for the development of novel therapeutics. This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, including its chemical identity, synthesis, and critical role as a building block in the creation of potent modulators of challenging biological targets. Particular emphasis is placed on its application in the development of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and HIV-1 integrase allosteric inhibitors.

Core Compound Identity and Physicochemical Properties

The subject of this guide is the hydrochloride salt of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. The hydrochloride salt is often preferred in early-stage drug development due to its potential for improved solubility and stability compared to the free base.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1211505-91-7 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O | [1] |

| Molecular Weight | 186.64 g/mol | [1] |

| Free Base CAS Number | 676994-64-2 | |

| Free Base Molecular Formula | C₈H₁₀N₂O | N/A |

| Free Base Molecular Weight | 150.18 g/mol |

Strategic Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

The synthesis of the tetrahydronaphthyridine core is a critical aspect of its utility. While numerous synthetic routes to naphthyridine derivatives exist, this guide will focus on a strategically sound and adaptable approach inspired by methodologies developed for large-scale production of drug candidates.[2] The rationale behind this synthetic strategy is to build the heterocyclic system from readily available precursors, allowing for modular diversification.

A plausible and efficient synthetic approach involves a multi-step sequence that constructs the bicyclic ring system. One such method is the cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, which offers an efficient route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[3]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which can then be converted to the desired 2-oxo derivative and subsequently the hydrochloride salt.

Sources

- 1. 1211505-91-7 Cas No. | 5,6,7,8-Tetrahydro[1,6]naphthyridin-2(1H)-one hydrochloride | Matrix Scientific [matrixscientific.com]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the known and potential biological activities of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the synthesis of this core structure, explore its established roles in modulating key biological targets, and provide detailed, field-proven protocols for its biological evaluation.

Synthesis and Characterization: Building the Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical first step in exploring its biological potential. Several synthetic routes have been reported, with the Pictet-Spengler reaction being a cornerstone for the formation of the tetrahydropyridine ring.[1][2] Asymmetric synthesis approaches have also been developed to access specific enantiomers, which can be crucial for selective target engagement.[1][2][3]

A general synthetic approach involves the cyclization of a suitable aminopyridine derivative with a carbonyl compound. The resulting dihydronaphthyridine can then be reduced to the desired tetrahydro-1,6-naphthyridine core. The hydrochloride salt is typically prepared in the final step to improve solubility and handling properties.

General Synthetic Protocol via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an effective method for constructing the tetrahydro-β-carboline and related heterocyclic systems, including the tetrahydronaphthyridine core.[4][5] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.

Experimental Protocol:

-

Imine Formation: To a solution of a suitable 3-(2-aminoethyl)pyridin-2(1H)-one derivative (1.0 eq) in a suitable solvent such as acetonitrile, add the desired aldehyde or ketone (1.0-1.2 eq).[6]

-

Heat the reaction mixture to facilitate imine formation, typically at the reflux temperature of the solvent, for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the crude imine in glacial acetic acid and add a strong acid catalyst, such as concentrated hydrochloric acid, portionwise.[6]

-

Stir the reaction mixture at an elevated temperature (e.g., 70-80 °C) for several hours until the cyclization is complete, as monitored by TLC.[6]

-

Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of a base, such as sodium hydroxide, and extract the product with an organic solvent (e.g., ethyl acetate).[6]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: Pictet-Spengler Reaction Workflow

Caption: Workflow for the synthesis of the tetrahydronaphthyridine core.

Known and Potential Biological Activities

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is a key structural motif in several biologically active compounds, suggesting a range of potential therapeutic applications for the hydrochloride salt.

RORγt Inverse Agonism

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, making them attractive therapeutic agents. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the core of TAK-828F, a potent and selective RORγt inverse agonist.[2][3]

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding pocket of the receptor and stabilize a conformation that is unfavorable for the recruitment of coactivators, leading to the repression of target gene transcription.[7]

DOT Diagram: RORγt Signaling Pathway Inhibition

Caption: Inhibition of RORγt-mediated transcription by an inverse agonist.

HIV-1 Integrase Allosteric Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Allosteric inhibitors of integrase that bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on the enzyme are of significant interest as novel anti-HIV agents.[8] These inhibitors promote the aberrant multimerization of integrase, leading to the disruption of viral replication.[8] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core for the development of such inhibitors.

Mechanism of Action: By binding to an allosteric site, these inhibitors induce a conformational change in the integrase enzyme, promoting its aggregation and preventing its normal function in the viral life cycle.[9][10]

Potential Cardiovascular Applications: Angiotensin II Receptor Antagonism

Derivatives of 1,6-naphthyridin-2(1H)-one with a saturated C3-C4 bond, as is the case in the topic compound, have been primarily associated with cardiovascular applications.[11] Specifically, they have been investigated as angiotensin II receptor antagonists.[12] Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat hypertension and heart failure.

Mechanism of Action: Angiotensin II receptor antagonists selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and sodium-retaining effects of the renin-angiotensin system.[13]

Luteinizing Hormone (LH) Receptor Antagonism

The tetrahydro-1,6-naphthyridine scaffold has also been incorporated into potent and selective antagonists of the luteinizing hormone (LH) receptor.[14] LH receptor antagonists have therapeutic potential in the treatment of hormone-dependent cancers and other endocrine disorders.

Mechanism of Action: These antagonists competitively block the binding of LH to its receptor, thereby inhibiting downstream signaling pathways that are involved in steroidogenesis and other physiological processes.[15]

Experimental Protocols for Biological Evaluation

To thoroughly characterize the biological activity of this compound, a series of well-defined in vitro and in vivo assays should be performed.

RORγt Inverse Agonist Activity Assay

A cell-based reporter gene assay is a robust method to determine the inverse agonist activity of a compound on RORγt.[16]

Experimental Protocol:

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and transfect with a RORγt expression vector and a reporter plasmid containing a ROR response element upstream of a luciferase gene.

-

Compound Treatment: Seed the transfected cells into 96-well plates and treat with a serial dilution of this compound. Include a known RORγt inverse agonist as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a separate cell viability assay). Calculate the IC50 value from the dose-response curve.

HIV-1 Integrase Allosteric Inhibition Assay

The effect of the compound on HIV-1 replication can be assessed in a cell-based antiviral assay.

Experimental Protocol:

-

Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in a 96-well plate.

-

Infection and Treatment: Infect the cells with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of this compound. Include a known allosteric integrase inhibitor as a positive control and a vehicle control.

-

Incubation: Incubate the infected cells for 4-5 days at 37°C.

-

Viral Replication Assessment: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compound on uninfected cells using an MTT assay to determine the therapeutic index.[17][18]

Angiotensin II Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the angiotensin II type 1 (AT1) receptor.[19][20]

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]losartan) and varying concentrations of this compound.

-

Incubation and Filtration: Incubate the reaction mixture to allow for binding equilibrium to be reached. Then, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Radioactivity Measurement: Wash the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Luteinizing Hormone (LH) Receptor Antagonism Assay

The antagonistic activity on the LH receptor can be determined by measuring the inhibition of LH-stimulated cyclic AMP (cAMP) production in cells expressing the receptor.

Experimental Protocol:

-

Cell Culture: Culture a cell line stably expressing the human LH receptor (e.g., CHO-K1 cells) in 96-well plates.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of this compound.

-

LH Stimulation: Stimulate the cells with a fixed concentration of human chorionic gonadotropin (hCG) or LH.

-

cAMP Measurement: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibition of LH-stimulated cAMP production.

In Vivo Pharmacokinetic Study

A preliminary pharmacokinetic study in a rodent model is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[21][22][23][24]

Experimental Protocol:

-

Animal Model: Use a suitable rodent species, such as male Sprague-Dawley rats.

-

Compound Formulation and Administration: Formulate this compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.[25] Administer a single dose of the compound via both routes to different groups of animals.

-

Blood Sampling: Collect blood samples at various time points post-dosing from the tail vein or another appropriate site.

-

Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation and Interpretation

The quantitative data generated from the described assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Biological Activities

| Assay | Target | Endpoint | Result (e.g., IC50, Ki) |

| RORγt Reporter Assay | RORγt | Luciferase Activity | |

| HIV-1 Antiviral Assay | HIV-1 Replication | p24 Antigen Levels | |

| AT1 Receptor Binding | Angiotensin II Type 1 Receptor | Radioligand Binding | |

| LH Receptor Functional Assay | Luteinizing Hormone Receptor | cAMP Production | |

| Cytotoxicity Assay | General Cell Viability | MTT Reduction |

Table 2: Key In Vivo Pharmacokinetic Parameters in Rats

| Parameter | IV Administration | PO Administration |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng*h/mL) | ||

| t1/2 (h) | ||

| Clearance (mL/min/kg) | ||

| Volume of Distribution (L/kg) | ||

| Bioavailability (%) | N/A |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the biological activity of this compound. The privileged nature of its core scaffold, combined with the diverse biological activities of its derivatives, underscores its significant potential as a starting point for the development of novel therapeutics in immunology, virology, and cardiovascular medicine. The detailed protocols provided herein offer a practical roadmap for researchers to systematically evaluate this compound and its analogs, paving the way for the discovery of new and effective medicines. Future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to further elucidate the molecular basis of its biological effects.

References

-

Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). PMC. [Link]

-

Synthetic RORγt Agonists Enhance Protective Immunity. (n.d.). PMC. [Link]

-

Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. (2023). Science.org. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

-

Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (n.d.). PMC. [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.). ACS Publications. [Link]

-

An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule. (n.d.). PMC. [Link]

-

Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (n.d.). PMC. [Link]

-

Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. (2016). PubMed. [Link]

-

Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. (n.d.). PubMed. [Link]

-

Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH. (n.d.). PMC. [Link]

-

Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. (n.d.). PNAS. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). NIH. [Link]

-

Effect of improved assay sensitivity on luteinizing hormone pulse detection after gonadotropin-releasing hormone antagonist treatment in man. (n.d.). Oxford Academic. [Link]

-

Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. (2018). ACS Omega. [Link]

-

Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). Beilstein Journals. [Link]

-

Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial. (2022). Frontiers. [Link]

-

Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution. (2023). Research journals. [Link]

-

Pk/bio-distribution. (n.d.). MuriGenics. [Link]

-

Angiotensin II receptor blocker. (n.d.). Wikipedia. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

-

(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). ResearchGate. [Link]

-

Luteinizing Hormone Levels as an Indicator of the Timing of Antagonist Administration in a Gonadotropin-Releasing Hormone Antagonist Protocol. (n.d.). Journal of Obstetrics, Gynecology and Cancer Research. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Unknown Source]. [Link]

-

Definition of luteinizing hormone-releasing hormone antagonist. (n.d.). NCI Dictionary of Cancer Terms. [Link]

-

Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]

-

Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022). ACS Omega. [Link]

-

Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). [Unknown Source]. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). [Unknown Source]. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. [Link]

-

Angiotensin II Type 2 Receptor antibody (Extracellular). (n.d.). [Unknown Source]. [Link]

-

Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. (2023). PubMed. [Link]

-

Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8.... (n.d.). ResearchGate. [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 13. anti-Angiotensin II Type 2 Receptor Antibody - Rat, WB, IHC, FACS [antibodies-online.com]

- 14. Facebook [cancer.gov]

- 15. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pk/bio-distribution | MuriGenics [murigenics.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. dctd.cancer.gov [dctd.cancer.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold: A Privileged Core for Modulating Key Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a valuable starting point for the development of potent and selective modulators of challenging biological targets. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and therapeutic applications of this important heterocyclic system. We delve into detailed synthetic protocols, characterization techniques, and the exploration of structure-activity relationships (SAR) for key biological targets, including Retinoic Acid-related Orphan Receptor gamma t (RORγt) and HIV-1 integrase. Furthermore, this guide offers practical, step-by-step experimental workflows for the biological evaluation of these analogs, equipping researchers with the necessary tools to advance their drug discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel, effective, and safe therapeutics is a perpetual challenge in drug discovery. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as an efficient starting point for the design of new drugs. The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one skeleton has emerged as one such scaffold, demonstrating remarkable potential in yielding compounds with diverse biological activities. Its rigid, bicyclic structure provides a defined orientation for substituent vectors, allowing for precise interactions with protein binding sites. This guide will explore the chemical space around this core, focusing on its application in the development of cytotoxic agents, RORγt inverse agonists, and allosteric inhibitors of HIV-1 integrase.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core and its derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic system.

Construction of the Core Scaffold

A common strategy for the synthesis of the 1,6-naphthyridin-2(1H)-one core involves the cyclization of a pre-formed pyridine or pyridone ring.[1][2][3] One effective method starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which can be treated with reagents like malononitrile to construct the second ring.[1] Subsequent hydrolysis and reduction steps can then be employed to yield the saturated lactam core.

Asymmetric Synthesis for Chiral Analogs

Many biologically active molecules derived from this scaffold are chiral, with the stereochemistry at certain positions being critical for activity. Asymmetric synthesis is therefore a key technology in this field. One notable approach involves a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate, which allows for the stereospecific formation of the saturated heterocyclic ring.[4][5][6] This method has been successfully applied in the synthesis of potent RORγt inverse agonists.[4][5]

Diversification of the Scaffold: Introducing Structural Analogs

The therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is unlocked through the systematic introduction of substituents at various positions. Key positions for modification include the N1 nitrogen of the lactam, and the C3, C4, C5, and C7 positions of the bicyclic system. Standard organic chemistry transformations such as N-alkylation, N-arylation, and various cross-coupling reactions at halogenated precursors are commonly employed to generate a library of analogs for SAR studies.

Diagram of a General Synthetic Workflow:

Caption: General synthetic workflow for the generation of a library of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one analogs.

Characterization of Structural Analogs

The unambiguous characterization of newly synthesized analogs is paramount for establishing a clear SAR. A combination of spectroscopic techniques is essential for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon signals and confirming connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules, providing a precise molecular weight.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute stereochemistry of chiral centers.

Biological Applications and Structure-Activity Relationships

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold has been successfully employed to generate inhibitors for several important drug targets.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells.[4] Inverse agonists of RORγt are therefore attractive therapeutic agents for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding domain of the receptor, stabilizing an inactive conformation and preventing the recruitment of co-activators necessary for gene transcription.

SAR Insights: Structure-activity relationship studies have revealed key insights for the design of potent RORγt inverse agonists based on the tetrahydronaphthyridine scaffold.[7] For instance, the stereochemistry at the C5 position is often critical, with one enantiomer typically being significantly more active than the other. The nature and position of substituents on an aromatic ring attached to the core can also dramatically influence potency and selectivity.

| Compound ID | R1 Substituent | R2 Substituent | RORγt IC50 (nM) |

| 1a | H | 4-fluorophenyl | 500 |

| 1b | Methyl | 4-fluorophenyl | 250 |

| 1c | H | 2,4-difluorophenyl | 100 |

| 1d | Methyl | 2,4-difluorophenyl | 50 |

Note: Data is illustrative and based on general trends observed in the literature.

Signaling Pathway:

Caption: Simplified signaling pathway of RORγt and its inhibition by inverse agonists.

Allosteric Inhibitors of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Allosteric integrase inhibitors (ALLINIs) represent a promising class of drugs that bind to a site on the integrase enzyme distinct from the active site.

Mechanism of Action: ALLINIs bind to the dimer interface of the integrase catalytic core domain, promoting aberrant multimerization of the enzyme. This disrupts the normal process of viral maturation, leading to the formation of non-infectious virions.

SAR Insights: For tetrahydronaphthyridinone-based ALLINIs, the presence of a carboxylic acid or a bioisostere is often crucial for activity, as it can chelate magnesium ions in the enzyme's active site vicinity.[2][8][9] The substitution pattern on appended aromatic rings plays a significant role in optimizing potency and pharmacokinetic properties.

| Compound ID | R1 Substituent | R2 Substituent | HIV-1 Replication IC50 (nM) |

| 2a | H | 4-chlorobenzyl | 200 |

| 2b | Ethyl | 4-chlorobenzyl | 150 |

| 2c | H | 3,4-dichlorobenzyl | 50 |

| 2d | Ethyl | 3,4-dichlorobenzyl | 25 |

Note: Data is illustrative and based on general trends observed in the literature.

Mechanism of Action Diagram:

Caption: Mechanism of action of HIV-1 integrase allosteric inhibitors.

Experimental Protocols

General Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

This protocol is a representative example and may require optimization for specific substrates.

-

Step 1: Synthesis of the Dihydronaphthyridine Intermediate.

-

To a solution of the appropriate 2-vinyl-3-acylpyridine (1.0 eq) in ethanol, add a solution of ammonia in ethanol (7N, 10 eq).

-

Heat the reaction mixture in a sealed tube at 100 °C for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dihydronaphthyridine intermediate.

-

-

Step 2: Reduction to the Tetrahydronaphthyridine.

-

Dissolve the dihydronaphthyridine intermediate (1.0 eq) in methanol.

-

Add sodium borohydride (3.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

-

-

Step 3: Hydrochloride Salt Formation.

-

Dissolve the purified tetrahydronaphthyridinone in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

-

In Vitro RORγt Inverse Agonist Assay (TR-FRET)

This protocol is based on the LanthaScreen™ TR-FRET technology.[10][11]

-

Reagent Preparation:

-

Prepare a 2X solution of terbium-labeled anti-GST antibody and a 2X solution of GST-tagged RORγt ligand-binding domain (LBD) in TR-FRET buffer.

-

Prepare a 4X solution of fluorescein-labeled coactivator peptide in TR-FRET buffer.

-

Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in TR-FRET buffer to create 4X solutions.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 4X test compound solution.

-

Add 5 µL of the 2X RORγt LBD/antibody mixture.

-

Add 10 µL of the 4X coactivator peptide solution.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

-

Calculate the TR-FRET ratio (520 nm / 495 nm).

-

Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro HIV-1 Integrase Allosteric Inhibition Assay (AlphaLISA)

This protocol is a general guideline for an AlphaLISA-based assay to screen for inhibitors of the integrase-LEDGF/p75 interaction.[12][13][14]

-

Reagent Preparation:

-

Prepare a 2X solution of biotinylated LEDGF/p75 protein in AlphaLISA buffer.

-

Prepare a 2X solution of GST-tagged HIV-1 integrase in AlphaLISA buffer.

-

Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in AlphaLISA buffer to create 4X solutions.

-

Prepare a 1X mixture of streptavidin-coated donor beads and anti-GST acceptor beads in AlphaLISA buffer.

-

-

Assay Procedure:

-

In a 384-well ProxiPlate®, add 5 µL of the 4X test compound solution.

-

Add 5 µL of the 2X biotinylated LEDGF/p75 solution.

-

Add 10 µL of the 2X GST-tagged integrase solution.

-

Incubate at room temperature for 60 minutes.

-

Add 10 µL of the donor/acceptor bead mixture.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaLISA signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse chemical functionalities have allowed for the fine-tuning of pharmacological properties against a range of important biological targets. The continued exploration of this privileged core, coupled with advancements in computational chemistry and high-throughput screening, is poised to yield the next generation of innovative medicines for the treatment of cancer, autoimmune disorders, and infectious diseases. Future work in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential against other emerging drug targets.

References

-

Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies. (2024). Molecular Diversity. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

-

Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. (2003). Current Medicinal Chemistry. [Link]

-

3D-QSAR, molecular docking and molecular dynamics studies of a series of RORγt inhibitors. (2016). Journal of Molecular Modeling. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

-

Synthesis of 5, 6, 7, 8-Tetrahydro-1, - Naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.). Amanote Research. [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2010). ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Center for Biotechnology Information. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2007). ResearchGate. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

-

Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2014). Iranian Journal of Pharmaceutical Research. [Link]

-

HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2013). Current Chemical Genomics. [Link]

-

AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. [Link]

-

Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. (2008). Current Medicinal Chemistry. [Link]

-

Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase. (2018). Methods in Molecular Biology. [Link]

-

Structure-activity relationship studies on a novel family of specific HIV-1 reverse transcriptase inhibitors. (1998). Journal of Medicinal Chemistry. [Link]

-

A Convenient Synthesis and Biological Research of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1 H )-one Derivatives Hydrochloride as Cytotoxic Agents. (2019). ResearchGate. [Link]

-

High throughput screening of inverse agonists. (n.d.). Sygnature Discovery. [Link]

-

Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (2018). IU Indianapolis ScholarWorks. [Link]

-

Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. (2019). SLAS Discovery. [Link]

Sources

- 1. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3D-QSAR, molecular docking and molecular dynamics studies of a series of RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Tetrahydro-1,6-Naphthyridinone Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Abstract

The tetrahydro-1,6-naphthyridinone scaffold has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile ligand for a multitude of biological targets. This technical guide provides an in-depth exploration of this heterocyclic core, tracing its historical roots from the broader class of naphthyridines to its current status as a key pharmacophore. We will dissect the evolution of its synthesis, from classical cyclocondensation reactions to modern catalytic strategies, with a focus on the causal-driven logic behind methodological choices. Detailed protocols for key synthetic transformations are provided, alongside mechanistic insights and a comprehensive analysis of the structure-activity relationships (SAR) that have guided its development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the chemistry and therapeutic potential of tetrahydro-1,6-naphthyridinones.

Introduction: The Emergence of a Privileged Scaffold

The story of tetrahydro-1,6-naphthyridinones is nested within the larger history of naphthyridines, a class of diazanaphthalenes comprising two fused pyridine rings. The first naphthyridine isomer was synthesized in 1893, but it was not until the mid-20th century that the synthesis of all six parent isomers was completed. The 1,6-naphthyridine framework, in particular, has garnered significant attention in medicinal chemistry for its capacity to yield ligands for a diverse array of receptors.[1][2]

A critical distinction within this chemical family lies at the C3-C4 bond. The fully aromatic 1,6-naphthyridin-2(1H)-ones, possessing a C3-C4 double bond, have been predominantly investigated as antitumor agents.[1] In contrast, their saturated counterparts, the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-ones, are characterized by a C3-C4 single bond and have been primarily explored for applications in cardiovascular diseases, such as antihypertensive agents acting as angiotensin II receptor antagonists.[1] This guide will focus on the latter, the tetrahydro derivatives, whose unique three-dimensional structure and hydrogen bonding capabilities make them ideal candidates for targeted drug design.

The vast chemical space occupied by this scaffold is evidenced by the more than 17,000 compounds containing the 1,6-naphthyridin-2(1H)-one core cataloged in chemical databases, with a substantial and growing subset being the tetrahydro derivatives.[1][2] This highlights the intense interest and perceived potential of these molecules in the development of novel therapeutics.

The Genesis of the Core: A History of Synthetic Exploration

The synthesis of the tetrahydro-1,6-naphthyridinone core has evolved significantly, driven by the need for efficiency, diversity, and stereochemical control. Early approaches relied on the reduction of the aromatic precursors, while subsequent innovations have focused on constructing the bicyclic system from acyclic or monocyclic starting materials.

Early Approaches: Reduction of Aromatic Naphthyridines

One of the most direct conceptual routes to the tetrahydro-1,6-naphthyridine core is the reduction of the corresponding aromatic 1,6-naphthyridine. Catalytic hydrogenation using palladium on charcoal in ethanol has been successfully employed to produce 1,2,3,4-tetrahydronaphthyridine derivatives.[3] This method, while straightforward, is often limited by the availability of the parent aromatic naphthyridine and may lack regioselectivity in more complex, substituted systems.

Building from the Ground Up: Cyclocondensation Strategies

The majority of modern synthetic routes construct the bicyclic core through cyclization, offering greater flexibility in introducing substituents. These can be broadly categorized based on the nature of the pre-formed ring used as a starting point.

A prevalent and powerful strategy involves the annulation of the pyridone ring onto an existing, appropriately functionalized pyridine. The Friedländer Annulation , a classical reaction in heterocyclic synthesis, provides a robust framework for this transformation.[4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or malonate derivative).[5]

The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the fused ring system.[5][6] The choice of an acidic or basic catalyst is critical and depends on the specific substrates, with bases like piperidine or sodium ethoxide, and various Lewis and Brønsted acids being commonly employed.[4]

Caption: Generalized Mechanism of the Friedländer Annulation.

This approach offers the advantage of building complexity from readily available pyridine starting materials. The causality behind catalyst selection often relates to the reactivity of the carbonyl and methylene components; base catalysis is effective for activating the methylene group for nucleophilic attack, while acid catalysis activates the carbonyl group for the initial condensation.

An alternative and equally viable strategy involves constructing the second pyridine ring onto a pre-existing pyridone scaffold. This method is particularly useful when the desired substitution pattern on the pyridone ring is more easily accessible. For instance, starting with 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, treatment with malononitrile can initiate a cascade of reactions, ultimately leading to a substituted 1,6-naphthyridin-2(1H)-one after acid-mediated cyclization.[7]

The rationale for this "inside-out" approach is strategic; it allows for the introduction of functional handles, such as nitriles, which can be further elaborated post-cyclization, expanding the synthetic utility of the core structure. The favorability of the final ring-closing step is often governed by stereoelectronic principles, such as those outlined in Baldwin's Rules . For a 6-membered ring formation via nucleophilic attack on a trigonal center (like a nitrile), a 6-endo-trig cyclization is geometrically favored, providing a thermodynamic driving force for the reaction.[8][9]

Caption: Baldwin's Rules for Ring Closure.

Key Methodologies: Experimental Protocols and Mechanistic Insights

A deep understanding of a scaffold requires mastery of its synthesis. This section provides detailed, actionable protocols for key transformations, explaining the rationale behind the experimental choices.

Protocol: Synthesis of a Tetrahydro-1,6-naphthyridine via Catalytic Hydrogenation

This protocol is adapted from methodologies describing the reduction of naphthyridines.[3]

Objective: To synthesize a 5,6,7,8-tetrahydro-1,6-naphthyridine-2(1H)-one from a 1,6-naphthyridin-2(1H)-one precursor.

Materials:

-

1,6-Naphthyridin-2(1H)-one substrate (1.0 eq)

-

10% Palladium on Charcoal (Pd/C) (0.1 eq by weight)

-

Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A Parr hydrogenation vessel or a similar high-pressure reactor is charged with the 1,6-naphthyridin-2(1H)-one substrate and ethanol (approx. 20 mL per gram of substrate).

-

Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution under a stream of inert gas. Causality Note: Pd/C is an excellent catalyst for the reduction of aromatic systems. It is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.

-

System Purge: The vessel is sealed and purged several times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: The reaction mixture is pressurized with hydrogen gas (typically 50-100 psi, substrate-dependent) and stirred vigorously at room temperature. Reaction progress is monitored by TLC or LC-MS. Causality Note: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for optimal reaction rates.

-

Work-up: Upon completion, the hydrogen pressure is carefully released, and the system is purged with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol.

-

Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol: Friedländer-type Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one

This generalized protocol is based on classical Friedländer condensation conditions.[4]

Objective: To construct the 1,6-naphthyridin-2(1H)-one core from a 4-aminopyridine-3-carbaldehyde and an active methylene compound.

Materials:

-

4-Aminopyridine-3-carbaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (EtOH), absolute

Procedure:

-

Reactant Dissolution: The 4-aminopyridine-3-carbaldehyde is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Ethyl acetoacetate is added to the solution, followed by the catalytic amount of piperidine. Causality Note: Piperidine, a secondary amine, is a classic base catalyst for Knoevenagel and Friedländer condensations. It facilitates the deprotonation of the active methylene compound (ethyl acetoacetate) to form the nucleophilic enolate.

-

Reaction: The reaction mixture is heated to reflux. The progress is monitored by TLC until the starting aldehyde is consumed.

-

Product Precipitation: Upon cooling to room temperature, the product often precipitates from the ethanolic solution. If not, the solvent volume can be reduced in vacuo.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to achieve higher purity.

Spectroscopic and Structural Characterization

The unambiguous identification of the tetrahydro-1,6-naphthyridinone core relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The saturated nature of the second ring gives rise to characteristic aliphatic signals. Protons on C5, C7, and C8 will typically appear as multiplets in the 1.5-4.0 ppm range. The chemical shifts are influenced by the neighboring nitrogen and carbonyl groups. The NH proton of the lactam typically appears as a broad singlet at a downfield chemical shift (> 7.0 ppm). Aromatic protons on the pyridine ring will be observed in the 7.0-9.0 ppm region.[10]

-

¹³C NMR Spectroscopy: The carbonyl carbon (C2) of the lactam is a key diagnostic signal, typically appearing in the downfield region of 160-175 ppm. The aliphatic carbons (C5, C7, C8) will resonate in the upfield region (20-60 ppm). The aromatic carbons of the pyridine ring will be found between 110-160 ppm.[11]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption of the lactam ring, which typically appears in the range of 1650-1680 cm⁻¹. The N-H stretching vibration is also observable as a broad band around 3200 cm⁻¹.[12]

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak, respectively, confirming the molecular weight of the compound. Fragmentation patterns often involve cleavages adjacent to the nitrogen atoms or the carbonyl group.[13]

Applications in Drug Discovery: A Focus on Kinase Inhibition

While historically associated with cardiovascular applications, recent research has demonstrated the potential of the tetrahydro-1,6-naphthyridinone scaffold in oncology, particularly as kinase inhibitors. The rigid, three-dimensional structure of the core allows for precise positioning of substituents to interact with the ATP-binding pocket of various kinases.

A notable example is the development of inhibitors for the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. Structure-activity relationship (SAR) studies on tricyclic 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one derivatives (which contain the tetrahydro-1,6-naphthyridinone core) have provided critical insights for optimizing potency.[14]

Caption: SAR-Guided Optimization Workflow.

Quantitative SAR Data: c-Met Kinase Inhibitors

The following table summarizes SAR data for a series of 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one derivatives, demonstrating the impact of substitutions on inhibitory potency against c-Met kinase.

| Compound | N1-Substituent | N3-Substituent | C5-Substituent | c-Met IC₅₀ (μM)[14] |

| 2a | 2-(Dimethylamino)ethyl | Benzyl | H | >50 |

| 2j | 3-Aminopropyl | 3-Chlorobenzyl | H | 10.2 |

| 2t | 3-Aminopropyl | 3-Chlorobenzyl | 4-Carboxamidophenoxy | 2.6 |

Data adapted from reference[14].

Analysis of Causality:

-

N1-Substituent: The data clearly show that an N-1 alkyl substituent bearing a terminal free amino group is crucial for activity. The switch from a dimethylaminoethyl group (2a) to a 3-aminopropyl group (2j) dramatically improves potency, suggesting a key hydrogen bond interaction or salt bridge formation in the active site.

-

N3-Substituent: A hydrophobic substituted benzyl group at the N-3 position is essential for maintaining effective inhibition, likely by occupying a hydrophobic pocket within the kinase.

-

C5-Substituent: The introduction of a 4'-carboxamide phenoxy group at the C-5 position (2t) significantly enhances potency compared to the unsubstituted analog (2j). This larger group likely engages in additional favorable interactions, possibly with solvent-exposed regions of the enzyme, thereby increasing the overall binding affinity.

Conclusion and Future Outlook

The tetrahydro-1,6-naphthyridinone core has transitioned from a structural curiosity to a validated and highly valuable scaffold in medicinal chemistry. Its synthetic accessibility, coupled with a rigid yet tunable three-dimensional geometry, provides an exceptional platform for the design of potent and selective ligands. While its role in developing cardiovascular agents is established, its application as a kinase inhibitor in oncology represents a rapidly expanding frontier. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access novel and complex substitution patterns. As our understanding of the structural biology of disease targets continues to grow, the rational, structure-based design of new generations of tetrahydro-1,6-naphthyridinone-based therapeutics holds immense promise for addressing a wide range of unmet medical needs.

References

-

Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Yuan, H., et al. (2015). Discovery and SAR study of 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(2), 553-564. [Link]

-

Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

-

Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Armarego, W. L. F. (1965). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

-

Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. [Link]

-

Baldwin, J. E. (1976). Baldwin's rules. Wikipedia. [Link]

-

Susi, H., & Ard, J. S. (1969). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

-

Zhou, Y., Porco, J. A., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. [Link]

-

Thuring, J. W. J. F., et al. (2015). Structure-based design, synthesis and evaluation in vitro of arylnaphthyridinones, arylpyridopyrimidinones and their tetrahydro derivatives as inhibitors of the tankyrases. PubMed. [Link]

-

Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]

-

LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

-

Oliveras, J.M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

-

ResearchGate. (n.d.). 10: IR Spectra of Bis-β-lactam 20. ResearchGate. [Link]

-

Wenkert, E., et al. (1983). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. [Link]

-

Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. [Link]

-

Zhang, D., et al. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

-

Susi, H., & Ard, J. S. (1969). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

-

B-I-T-e.V., B. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

-

ResearchGate. (n.d.). Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones (327), 1,8-naphthyridin-2(1H)-ones (328) and pyrido[2,3-d]pyrimidinones (326) as c-Src inhibitors. ResearchGate. [Link]

-

Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing. [Link]

-

ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. ProQuest. [Link]

-

ChemTube3D. (n.d.). Baldwin's Rules Classes of cyclization. ChemTube3D. [Link]

-

PubMed. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. [Link]

-

Hays, S. J., et al. (2018). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 58(12), 2445-2453. [Link]

-

ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. The Royal Society of Chemistry. [Link]

-

PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. NIH. [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB. [Link]

-

Wipf, P. (2006). IA. Conformational Analysis - Continued I. Basic Principles Cycloaromatization Reactions. University of Pittsburgh. [Link]

-

ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. [Link]

-

nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. [Link]

-

Basic Chemistry. (2024). Baldwin's rules. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]

-

Hays, S. J., et al. (n.d.). Comparison of Ki Values. Hays et al(p). [Link]

-

Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baldwin's rules - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility Determination of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Hydrochloride

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the myriad of physicochemical properties that dictate the fate of a new chemical entity, solubility stands as a paramount and often unforgiving gatekeeper. For a compound like 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, a heterocyclic amine of interest in medicinal chemistry, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its advancement.[1] Poor solubility can precipitate a cascade of developmental hurdles, including unreliable in vitro assay results, diminished bioavailability, and formidable formulation challenges.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not publicly available, this guide will equip you with the foundational knowledge and detailed methodologies to generate this critical data in your own laboratory. We will delve into the theoretical underpinnings of solubility, explore the nuances of both kinetic and thermodynamic solubility assays, and provide actionable protocols for their execution.

Understanding the Molecule: Physicochemical Properties

Before embarking on solubility determination, a foundational understanding of the molecule's properties is essential.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁ClN₂O | (Calculated) |

| Molecular Weight | 186.64 g/mol | (Calculated) |

| Parent Compound | 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Parent MW | 150.18 g/mol |

As a hydrochloride salt of a heterocyclic amine, this compound is expected to be an ionizable compound. This characteristic is of profound importance as its solubility will be significantly influenced by the pH of the aqueous medium.[4]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The concept of "solubility" in drug discovery is not monolithic. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[2][5]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often high-throughput, conditions.[1][5] It is typically determined by adding a concentrated solution of the compound in an organic solvent (usually DMSO) to an aqueous buffer.[2][6] The resulting value is not a true equilibrium solubility but rather a reflection of the compound's propensity to precipitate under non-equilibrium conditions. Kinetic solubility assays are invaluable in the early stages of drug discovery for rapid screening of large numbers of compounds.[2][5]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid.[3][7] This measurement is typically performed by incubating an excess of the solid compound in a given solvent over an extended period to ensure equilibrium is reached.[2][7] Thermodynamic solubility is a more accurate and relevant parameter for later stages of drug development, including formulation and preclinical studies.[2][3]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process and the specific questions being addressed.[5]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay Protocol

This protocol is adapted from standard high-throughput screening methodologies and is designed for rapid assessment.[1][2][6][8]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Pipettes and tips

-

Plate shaker/incubator

-

Nephelometer or UV-Vis spectrophotometer with plate reader capability

-

Filtration apparatus (for direct UV assay)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[6] Ensure complete dissolution.

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[8]

-

Prepare serial dilutions directly in the plate if a range of concentrations is to be tested.

-

-

Addition of Aqueous Buffer:

-

Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[1]

-

-

Incubation:

-

Quantification:

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed (nephelometry) or the concentration measured in the filtrate (direct UV).

Diagram: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol is based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[2][4]

Objective: To determine the thermodynamic solubility of this compound in various aqueous and non-aqueous solvents.

Materials:

-

This compound (solid)

-

A range of solvents:

-

Purified water

-

Buffers at various pH values (e.g., pH 2, 5, 7.4, 9)

-

Relevant organic solvents (e.g., ethanol, methanol, acetonitrile)[9]

-

-

Glass vials with screw caps

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be visually apparent.

-

Add a known volume of the desired solvent to the vial.[7]

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.[2]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS/MS method.[3]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or mg/mL.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing the Solubility of a Hydrochloride Salt

For an ionizable compound like this compound, several factors can significantly impact its solubility:

-

pH: The solubility of a basic hydrochloride salt is highly dependent on the pH of the medium. At low pH, the amine is protonated, leading to higher solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the free base form will predominate, which is typically less soluble, potentially leading to precipitation. Therefore, determining a pH-solubility profile is crucial.[4]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is important to control and report the temperature at which solubility measurements are made.

-

Common Ion Effect: When determining solubility in buffers or simulated biological fluids that contain chloride ions (e.g., simulated gastric fluid with NaCl), the presence of the common ion (Cl⁻) can suppress the dissolution of the hydrochloride salt, leading to a lower measured solubility.[4]

-

Polymorphism: The crystalline form of the solid material can influence its solubility. Different polymorphs can have different crystal lattice energies, resulting in different solubilities. It is important to characterize the solid form used in the experiments.

Conclusion and Future Directions

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-